molecular formula C9H11ClN2O2 B1490686 6-Chloro-1-(cyclopropylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 491615-29-3

6-Chloro-1-(cyclopropylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B1490686
CAS No.: 491615-29-3
M. Wt: 214.65 g/mol
InChI Key: NCAXDUANVVANMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1-(cyclopropylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C9H11ClN2O2 and its molecular weight is 214.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-Chloro-1-(cyclopropylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione , with the CAS number 491615-29-3, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

The molecular formula of this compound is C9H11ClN2O2C_9H_{11}ClN_2O_2, and it has a molecular weight of 214.65 g/mol. The compound's structure includes a pyrimidine ring substituted with a cyclopropylmethyl group and a chlorine atom at the 6-position.

PropertyValue
Molecular FormulaC₉H₁₁ClN₂O₂
Molecular Weight214.65 g/mol
CAS Number491615-29-3

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor of certain bacterial enzymes, particularly those involved in lipid biosynthesis in Gram-negative bacteria. For instance, studies have shown that similar compounds can inhibit the enzyme LpxC, which is crucial for the survival of Pseudomonas aeruginosa .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of this compound suggest that it exhibits significant activity against various bacterial strains. In vitro assays have demonstrated its effectiveness against multidrug-resistant strains, making it a candidate for further development as an antibiotic agent .

Cytotoxicity and Selectivity

Studies evaluating the cytotoxic effects of this compound on mammalian cells indicate that it possesses selective toxicity towards bacterial cells while exhibiting minimal effects on human cell lines. This selectivity is crucial for developing therapeutics that minimize side effects in patients .

Study 1: Inhibition of LpxC in Pseudomonas aeruginosa

In a study published in Nature, researchers explored the structure-activity relationship (SAR) of various pyrimidine derivatives, including our compound. They found that modifications at the 6-position significantly enhanced LpxC inhibition and increased residence time on the enzyme .

Study 2: Antibacterial Efficacy

Another study focused on the antibacterial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated that it inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as a new therapeutic agent .

Properties

IUPAC Name

6-chloro-1-(cyclopropylmethyl)-3-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-11-8(13)4-7(10)12(9(11)14)5-6-2-3-6/h4,6H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAXDUANVVANMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The sub-title compound was prepared by the method of example 9, part a) using 6-chloro-3-methyl uracil and cyclopropylmethyl bromide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-1-(cyclopropylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
6-Chloro-1-(cyclopropylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
Reactant of Route 3
6-Chloro-1-(cyclopropylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
Reactant of Route 4
6-Chloro-1-(cyclopropylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
Reactant of Route 5
6-Chloro-1-(cyclopropylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
Reactant of Route 6
6-Chloro-1-(cyclopropylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.